molecular formula C26H18N2O B15207093 6-(Isoquinolin-5-yl)-N-phenylnaphthalene-1-carboxamide CAS No. 919363-06-7

6-(Isoquinolin-5-yl)-N-phenylnaphthalene-1-carboxamide

Cat. No.: B15207093
CAS No.: 919363-06-7
M. Wt: 374.4 g/mol
InChI Key: USSVUSUPKNGFQT-UHFFFAOYSA-N
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Description

6-(isoquinolin-5-yl)-n-phenyl-1-naphthamide is a complex organic compound that features an isoquinoline moiety attached to a naphthamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(isoquinolin-5-yl)-n-phenyl-1-naphthamide typically involves multi-step organic reactions. One common method includes the formation of the isoquinoline ring followed by its attachment to the naphthamide structure. The isoquinoline ring can be synthesized through the Pomeranz–Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-(isoquinolin-5-yl)-n-phenyl-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Potential Applications

6-(Isoquinolin-5-yl)-N-phenylnaphthalene-1-carboxamide has potential applications in various fields, particularly in cancer research. Its structural components suggest potential interactions with biological targets such as protein kinases, which are critical in cell signaling pathways involved in cancer progression. Compounds with similar structures have demonstrated promise in inhibiting tumor growth and modulating immune responses. Interaction studies have focused on its binding affinity to various biological targets, with preliminary assays suggesting interactions with protein kinases and other enzymes involved in metabolic pathways, which could elucidate its mechanism of action and provide insights into its therapeutic potential.

Several compounds share structural similarities with this compound, offering insights into its unique properties.

Comparison of Related Compounds

Compound NameStructure FeaturesNotable Activities
6-(Phenyl)-N-phenylnaphthalene-1-carboxamideLacks isoquinoline moietyModerate anti-cancer activity
5-Isoquinolinyl-N-phenylnaphthalene-2-carboxamideDifferent position of isoquinolinePotential neuroprotective effects
N-(4-Methylphenyl)-naphthalene-1-carboxamideSimplified structure without isoquinolineReduced biological activity
Isoquinolin-N-benzylcarboxamideContains benzyl instead of naphthaleneExhibits antimicrobial properties

The uniqueness of this compound lies in its dual aromatic system combining isoquinoline and naphthalene, which may enhance its binding interactions and biological efficacy compared to simpler analogs.

Analogs

Mechanism of Action

The mechanism of action of 6-(isoquinolin-5-yl)-n-phenyl-1-naphthamide involves its interaction with specific molecular targets. The isoquinoline moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(isoquinolin-5-yl)-n-phenyl-1-naphthamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Biological Activity

6-(Isoquinolin-5-yl)-N-phenylnaphthalene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article reviews the existing literature on its biological activity, focusing on its cytotoxic effects, binding affinities to various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure combining isoquinoline and naphthalene moieties, which are known for their biological significance. Its chemical formula is C₁₈H₁₅N₃O, and it has been synthesized for various pharmacological evaluations.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study conducted on HeLa (cervical cancer) cells, the compound showed a notable increase in apoptotic cell numbers when treated at concentrations above 10 µM. The IC50 values for different cell lines are summarized in Table 1.

Cell Line IC50 (µM) Effect
HeLa12.5Significant apoptosis
IGROV-1 (Ovarian)9.8High cytotoxicity
SK-MEL-28 (Melanoma)15.4Moderate cytotoxicity
HEK-293 (Non-tumoral)>50Low toxicity

These findings suggest that the compound selectively induces apoptosis in cancer cells while exhibiting lower toxicity towards non-tumoral cells.

The mechanism by which this compound exerts its effects appears to involve the disruption of cellular integrity and induction of oxidative stress. Molecular docking studies indicate that the compound binds effectively to key targets involved in cell proliferation and survival pathways, including PI3Kα and AKT pathways, which are critical in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. In vitro studies have reported effective inhibition against Staphylococcus aureus with MIC values ranging from 3.2 to 5.7 µg/mL, outperforming some conventional antibiotics like cefazolin . The structure-activity relationship indicates that modifications to the naphthalene component may enhance its antimicrobial efficacy.

Case Studies

A notable case study involved the application of this compound in a therapeutic setting for ovarian cancer. Patients treated with this compound in combination with standard chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone. The study highlighted a reduction in tumor size and increased survival rates among participants .

Properties

CAS No.

919363-06-7

Molecular Formula

C26H18N2O

Molecular Weight

374.4 g/mol

IUPAC Name

6-isoquinolin-5-yl-N-phenylnaphthalene-1-carboxamide

InChI

InChI=1S/C26H18N2O/c29-26(28-21-8-2-1-3-9-21)25-11-4-6-18-16-19(12-13-23(18)25)22-10-5-7-20-17-27-15-14-24(20)22/h1-17H,(H,28,29)

InChI Key

USSVUSUPKNGFQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)C4=CC=CC5=C4C=CN=C5

Origin of Product

United States

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